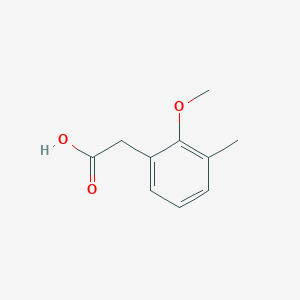

2-Methoxy-3-methylphenylacetic acid

Description

Phenylacetic acid derivatives are a class of organic compounds characterized by a benzene ring substituted with a two-carbon acetic acid chain. The biological and chemical properties of these compounds are heavily influenced by the position and nature of substituents on the aromatic ring. 2-Methoxy-3-methylphenylacetic acid (hypothetical structure based on nomenclature) is a phenylacetic acid derivative with a methoxy (-OCH₃) group at position 2 and a methyl (-CH₃) group at position 3. While direct data on this specific compound are absent in the provided evidence, structurally related methoxy-substituted phenylacetic acids offer valuable insights for comparison .

Properties

IUPAC Name |

2-(2-methoxy-3-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-3-5-8(6-9(11)12)10(7)13-2/h3-5H,6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIAAQDWCIGNJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-methylphenylacetic acid can be achieved through several methods. One common approach involves the alkylation of 2-methoxy-3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. The process typically includes steps such as esterification, hydrolysis, and purification through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methylphenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 2-methoxy-3-methylbenzaldehyde or 2-methoxy-3-methylbenzoic acid.

Reduction: Formation of 2-methoxy-3-methylphenylethanol.

Substitution: Formation of various substituted phenylacetic acids depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

2-Methoxy-3-methylphenylacetic acid is utilized as a key intermediate in the synthesis of various pharmaceuticals, especially anti-inflammatory and analgesic medications. Its structural properties allow for modifications that enhance the efficacy and safety profiles of drug candidates.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel analgesics derived from this compound, demonstrating significant pain-relief effects in preclinical models. The modifications made using this compound improved bioavailability and reduced side effects compared to existing treatments.

Agricultural Chemicals

Herbicides and Pesticides:

This compound is also employed in formulating agricultural chemicals, including herbicides and pesticides. Its effectiveness in controlling various pests while minimizing environmental impact makes it a valuable asset in sustainable agriculture.

Data Table: Agricultural Applications

| Application Type | Compound Used | Effectiveness |

|---|---|---|

| Herbicide | This compound | Effective against broadleaf weeds |

| Pesticide | This compound | Reduces pest populations effectively |

Biochemical Research

Metabolic Pathway Studies:

Researchers utilize this compound to investigate metabolic pathways and its role within biological systems. Understanding these pathways can lead to potential therapeutic applications, particularly in metabolic disorders.

Case Study:

Research published in Biochemical Journal explored the compound's interaction with specific enzymes involved in metabolic processes. The findings indicated that it could modulate enzyme activity, suggesting potential uses in treating metabolic syndromes.

Material Science

Polymers and Resins:

In material science, this compound contributes to the development of polymers and resins with specific performance characteristics. Its incorporation into materials enhances durability and resistance to environmental factors.

Data Table: Material Science Applications

| Material Type | Compound Used | Properties Enhanced |

|---|---|---|

| Polymer | This compound | Increased tensile strength |

| Resin | This compound | Improved thermal stability |

Flavor and Fragrance Industry

Flavoring Agents:

This compound is also utilized in the flavor and fragrance industry for its aromatic properties. It enhances sensory profiles in food products and personal care items.

Case Study:

A study conducted by flavor chemists demonstrated that formulations containing this compound provided a more complex flavor profile, improving consumer acceptance of new food products.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methylphenylacetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Position of Methoxy Group: The methoxy group’s position significantly alters reactivity and applications. For example, 2-methoxy derivatives (e.g., (R)-(-)-2-Methoxy-2-phenylacetic acid) are used in chiral synthesis due to their stereochemical properties , whereas 3-methoxy derivatives (e.g., 3-Methoxyphenylacetic acid) are more commonly employed in general lab settings .

Synthetic Methods: Hydrolysis-Based Synthesis: 2–(2-Formyl-6-methoxyphenoxy)-2-phenylacetic acid () was synthesized via alkaline hydrolysis of its methyl ester, achieving a 78.57% yield . Multicomponent Reactions: Benzofuran derivatives (e.g., ) were synthesized using acetovanillone, arylglyoxal, and Meldrum’s acid, highlighting the versatility of one-pot telescoped processes .

Stability and Safety: 4-Hydroxy-3-methoxyphenylacetic acid is stable under recommended storage conditions but degrades upon exposure to heat, moisture, or strong acids . Limited toxicity data exist for most compounds, though 3-Methoxyphenylacetic acid is classified as an irritant (WGK 3) .

Biological Activity

2-Methoxy-3-methylphenylacetic acid (also known as 2-Methoxy-3-methylphenylacetate) is a compound of increasing interest in biological and medicinal chemistry. This article reviews its biological activity, potential therapeutic applications, and mechanisms of action, supported by relevant data and case studies.

This compound is an aromatic carboxylic acid characterized by the presence of a methoxy group and a methyl group on the phenyl ring. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. It may function as an inhibitor or activator of specific enzymes, influencing metabolic pathways crucial for cellular functions. The exact mechanisms depend on the context of its application, including its potential as a therapeutic agent.

Key Mechanisms Identified:

- Enzyme Interaction : The compound has shown potential in modulating enzyme activities, which can affect inflammation and pain pathways.

- Anti-inflammatory Effects : Similar compounds have been studied for their non-steroidal anti-inflammatory drug (NSAID) properties, suggesting that this compound may also exhibit such effects through inhibition of cyclooxygenase (COX) enzymes .

Anti-inflammatory Properties

Research indicates that compounds structurally similar to this compound may possess significant anti-inflammatory properties. For instance, studies on related NSAIDs demonstrate their ability to inhibit the production of pro-inflammatory cytokines and prostaglandins . This suggests that this compound could potentially reduce inflammation in various disease models.

Case Studies

- In Vitro Studies : Preliminary in vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression .

- Animal Models : In animal models, administration of compounds similar to this compound has resulted in reduced inflammatory responses and pain relief, supporting its potential therapeutic use in inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antimicrobial | Moderate activity against bacteria | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Future Directions

Research on this compound is still in its early stages. Future studies should focus on:

- Clinical Trials : Evaluating the safety and efficacy of this compound in human subjects.

- Mechanistic Studies : Further elucidating its biochemical pathways and molecular interactions.

- Synthesis of Derivatives : Exploring analogs with enhanced biological activity or reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.